molecular formula C8H5N3O B14414039 6H-imidazo[4,5-e][2,1]benzoxazole CAS No. 84732-07-0

6H-imidazo[4,5-e][2,1]benzoxazole

Cat. No.: B14414039
CAS No.: 84732-07-0
M. Wt: 159.14 g/mol
InChI Key: YSWLQMROJQUOSK-UHFFFAOYSA-N
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Description

6H-Imidazo[4,5-e][2,1]benzoxazole is a fused heterocyclic compound characterized by a benzoxazole core fused with an imidazole ring. Its structure features a bicyclic system with nitrogen and oxygen heteroatoms, contributing to unique electronic and steric properties. Synthetically, this compound is prepared via regioselective nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles, followed by thermal rearrangement in acetic acid to yield derivatives such as 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides . Key properties include fluorescence in the visible spectrum (λem ~450–500 nm) and antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . Spectroscopic characterization (UV-vis, IR, NMR, and NOESY) confirms its structural stability and regiochemistry .

Properties

CAS No.

84732-07-0

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

6H-imidazo[4,5-e][2,1]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-7-8(10-4-9-7)5-3-12-11-6(1)5/h1-4,11H

InChI Key

YSWLQMROJQUOSK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CON2)C3=NC=NC3=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-imidazo[4,5-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution. This reaction leads to the formation of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as UV-vis, IR, 1H NMR, and 13C NMR.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6H-imidazo[4,5-e][2,1]benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and basic methanol solutions. The reaction conditions often involve refluxing the reactants in appropriate solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles leads to the formation of new 3-alkyl-5-nitro-8-(4-nitrophenyl)-3H-imidazo[4,5-e][2,1]benzoxazoles .

Scientific Research Applications

6H-imidazo[4,5-e][2,1]benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-imidazo[4,5-e][2,1]benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[4,5-g]quinazolines

Structural Features: These compounds fuse an imidazole ring with a quinazoline core, creating a tricyclic system with three nitrogen atoms. Synthesis: Prepared via chemical transformation of 6-fluoro-1H-benzo[d]imidazol-5-amines using substituted benzaldehydes or heteroaromatic aldehydes (e.g., thiophene-2-carbaldehyde) . Key Differences:

  • Larger π-conjugated system (quinazoline vs. benzoxazole) may enhance binding to biological targets.
  • Broader pharmacological applications (anticancer, antiviral) compared to the narrower antibacterial focus of 6H-imidazo[4,5-e][2,1]benzoxazole .

Isoxazolo[4,5-e][1,2,4]triazepins

Structural Features: A seven-membered triazepin ring fused with isoxazole, resembling purines like adenine. Applications: Demonstrates anticarcinogenic activity (IC50 values in µM range) against specific cancer cell lines, contrasting with the antibacterial focus of this compound . Key Differences:

  • Oxygen-rich isoxazole vs. oxygen-nitrogen benzoxazole alters electronic properties and solubility .

4,5-Diphenyl-1H-Imidazoles

Structural Features: Non-fused imidazole core with bulky 4,5-diphenyl substituents. Synthesis: Prepared via coupling reactions between 2-(chloromethyl)-1H-benzimidazoles and 4,5-diphenyl-1H-imidazoles in ethanol . Applications: Moderate antibacterial activity (MIC ~8–32 µg/mL) against Gram-positive bacteria, comparable to this compound but less effective against Gram-negative strains . Key Differences:

1,3-Dioxolo[4,5-e][2,1]benzisoxazole

Structural Features: Benzisoxazole fused with a dioxolane ring, increasing oxygen content. Synthesis: Not detailed in evidence, but molecular formula (C8H5NO3) suggests cyclization strategies involving ortho-dihydroxy precursors . Key Differences:

  • This compound.
  • Lower molecular weight (163.13 g/mol) may influence pharmacokinetic profiles .

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